Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate

Lipophilicity Drug-likeness Membrane Permeability

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate (CAS 1279872-65-9) is a synthetic intermediate classified as a Boc-protected cyclohexylidene amino ester, with molecular formula C14H23NO4 and molecular weight 269.34 g/mol. The compound features three functionally distinct structural elements: a tert-butoxycarbonyl (Boc) amine-protecting group at the para position, an exocyclic α,β-unsaturated methyl ester (cyclohexylidene acetate), and a cyclohexane ring conferring conformational constraint.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1279872-65-9
Cat. No. B3229131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate
CAS1279872-65-9
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17)
InChIKeyKDZFHBXTEAFVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate (CAS 1279872-65-9): A Boc-Protected α,β-Unsaturated Amino Ester Building Block


Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate (CAS 1279872-65-9) is a synthetic intermediate classified as a Boc-protected cyclohexylidene amino ester, with molecular formula C14H23NO4 and molecular weight 269.34 g/mol . The compound features three functionally distinct structural elements: a tert-butoxycarbonyl (Boc) amine-protecting group at the para position, an exocyclic α,β-unsaturated methyl ester (cyclohexylidene acetate), and a cyclohexane ring conferring conformational constraint . Its primary utility lies in serving as a protected, unsaturated amino acid analog building block for medicinal chemistry and peptide synthesis programs [1].

Why Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate Cannot Be Interchanged with In-Class Analogs


Interchanging Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate with its closest analogs—the ethyl ester homolog (CAS 2093293-75-3), the saturated cyclohexyl acetate isomers (CAS 913748-13-7 and 215789-45-0), or the free carboxylic acid (CAS 2274450-98-3)—introduces quantifiable alterations in lipophilicity, conformational flexibility, hydrogen-bonding capacity, and reactivity that directly affect downstream synthetic outcomes and biological performance . The target compound's unique combination of a methyl ester (LogP ~2), an exocyclic double bond (enabling Michael addition chemistry), and 6 rotatable bonds cannot be replicated by any single analog; the ethyl ester is ~0.9 log units more lipophilic, the saturated analogs lack the α,β-unsaturated electrophilic center, and the free acid requires separate coupling and protection steps . These differences are not cosmetic—they determine reaction selectivity, intermediate stability, and the physicochemical properties of final conjugates, making on-spec procurement of the exact CAS number essential for reproducible research [1].

Quantitative Differentiation Evidence for Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate (1279872-65-9) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Methyl Ester (1279872-65-9) vs. Ethyl Ester Homolog (2093293-75-3)

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate (1279872-65-9) exhibits a computed XLogP of 2, which is approximately 0.94 log units lower than its ethyl ester homolog (CAS 2093293-75-3, LogP 2.9432) . This 0.94 LogP difference translates to a roughly 8.7-fold lower octanol-water partition coefficient, directly impacting aqueous solubility, membrane permeation, and oral bioavailability predictions under Lipinski's Rule of Five (LogP <5 criterion) [1]. For procurement decisions, the methyl ester provides superior aqueous compatibility without sacrificing sufficient lipophilicity for passive membrane diffusion, making it the preferred choice for early-stage fragment-based screening where balanced hydrophilicity is critical.

Lipophilicity Drug-likeness Membrane Permeability

Conformational Flexibility: Rotatable Bond Count of 6 (1279872-65-9) vs. 3 in Saturated Cyclohexyl Analogs

The target compound possesses 6 rotatable bonds, as computed from its SMILES structure O=C(OC)/C=C1/CCC(NC(=O)OC(C)(C)C)CC1, compared to only 3 rotatable bonds for both the cis-saturated analog (CAS 913748-13-7, LogP 2.633, Rotatable_Bonds 3) and the ethyl ester homolog (CAS 2093293-75-3, Rotatable_Bonds 3) . This doubling of rotatable bond count arises from the exocyclic double bond which decouples the ester group from the cyclohexane ring, allowing independent rotation of the methyl ester moiety, the Boc-carbamate linkage, and the tert-butyl group. The higher rotatable bond count implies greater entropic penalty upon target binding, which must be weighed against the enhanced conformational sampling for induced-fit recognition.

Conformational Flexibility Rotatable Bonds Medicinal Chemistry Design

Hydrogen-Bond Acceptor Capacity: 5 HBA (1279872-65-9) vs. 4 HBA in Ethyl Ester and Saturated Analogs

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate contains 5 hydrogen-bond acceptor atoms (two carbonyl oxygens on the ester, two on the Boc carbamate, and one on the Boc ether oxygen), versus 4 HBA for both the ethyl ester homolog (CAS 2093293-75-3) and the cis-saturated methyl ester (CAS 913748-13-7) . The additional HBA on the target arises from the Boc tert-butoxy oxygen, which is counted in the target's higher HBA tally due to the specific atom-typing algorithm. This differential in HBA count can modulate aqueous solubility and the ability to engage in water-mediated protein-ligand interactions, particularly relevant for compounds with low HBD counts (1 in all cases).

Hydrogen Bonding Target Engagement Solubility

Exocyclic α,β-Unsaturated Ester System: Electrophilic Reactivity Differentiation from Saturated Cyclohexyl Analogs

The target compound contains an exocyclic double bond conjugated with the methyl ester carbonyl (C=C-COOCH3), forming an α,β-unsaturated ester system. This structural feature is absent in both cis- and trans-saturated cyclohexyl analogs (CAS 913748-13-7 and 215789-45-0), which instead feature a saturated CH2-COOCH3 linkage . The α,β-unsaturated ester serves as a competent Michael acceptor, enabling thiol-ene conjugation with cysteine residues, 1,4-additions with nitrogen nucleophiles for heterocycle construction, and Diels-Alder cycloadditions—all reactivity modes unavailable to the saturated analogs [1]. This makes the target compound uniquely suited as a covalent probe intermediate and as a scaffold for diversity-oriented synthesis.

Michael Addition α,β-Unsaturated Ester Covalent Inhibitor Design

Molecular Weight and Atom Economy: 269.34 Da (1279872-65-9) vs. 283.36 Da for Ethyl Ester Homolog—Implications for Fragment-Based Screening

The target compound has a molecular weight of 269.34 Da (C14H23NO4), which is 14.02 Da lower than the ethyl ester homolog (283.36 Da, C15H25NO4) and 2.02 Da lower than the saturated cyclohexyl methyl ester (271.35 Da, C14H25NO4) . Under the 'Rule of Three' guidelines for fragment-based drug discovery (MW <300 Da, LogP ≤3, HBD ≤3, HBA ≤3, Rotatable Bonds ≤3), the target compound satisfies the MW criterion with margin (269 <300), whereas the ethyl ester is closer to the threshold. The 14 Da mass difference represents one methylene unit and directly impacts ligand efficiency (LE) calculations, where LE = 1.4 × pIC50 / heavy atom count; the lower heavy atom count of the methyl ester (19 vs. 20 for ethyl ester) confers a mathematical advantage in achieving higher LE values at equivalent potency.

Molecular Weight Fragment-Based Drug Discovery Lead Optimization

Boiling Point and Physical Handling: 379.7 °C (1279872-65-9) vs. 363.3 °C for Saturated Analog—Implications for Purification and Storage

The target compound has a predicted boiling point of 379.7 ± 31.0 °C at 760 mmHg (density 1.1 ± 0.1 g/cm³), compared to a predicted boiling point of 363.3 ± 11.0 °C (density 1.05 ± 0.1 g/cm³) for the cis-saturated analog (CAS 913748-13-7) . The ~16 °C higher boiling point of the target reflects the extended conjugation and slightly higher molecular polarizability introduced by the exocyclic double bond. Additionally, vendor specifications indicate the target compound is stored long-term in a cool, dry place without refrigeration requirements, whereas the ethyl ester analog requires sealed storage at 2–8 °C, indicating greater thermal lability of the ethyl ester . These differences have practical consequences for purification strategy (distillation temperature windows), shipping logistics, and long-term inventory management.

Boiling Point Purification Physical Properties

Optimal Deployment Scenarios for Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate (1279872-65-9) Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced Lipophilicity (LogP ~2)

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate is the preferred cyclohexylidene amino ester building block for FBDD fragment libraries where LogP values between 1 and 3 are mandated . Its XLogP of 2 is nearly one full log unit below that of the ethyl ester homolog (LogP 2.94), bringing it closer to the 'Rule of Three' sweet spot (LogP ≤3) while its MW of 269.34 Da comfortably satisfies the <300 Da cutoff . In screening cascades where fragment hit rates correlate inversely with lipophilicity-driven promiscuity, this compound's lower LogP reduces the risk of non-specific hydrophobic interactions that plague more lipophilic ester variants.

Covalent Probe and Targeted Covalent Inhibitor (TCI) Intermediate Synthesis via Michael Addition

The α,β-unsaturated ester system (exocyclic C=C conjugated with methyl ester carbonyl) uniquely enables Michael addition-based bioconjugation and covalent inhibitor design among the Boc-protected cyclohexyl amino ester family . Unlike the saturated cyclohexyl analogs (CAS 913748-13-7, 215789-45-0) which lack the electrophilic double bond, this compound can react with cysteine thiols or lysine amines under mild aqueous conditions to form stable covalent adducts . This makes it the only viable choice for synthesizing covalent probe intermediates where the cyclohexylidene scaffold must retain Boc protection during conjugation and be deprotected post-coupling to reveal the free amine for further elaboration.

Conformationally Constrained Amino Acid Analog Synthesis for Peptide Turn Mimetics

With 6 rotatable bonds, the target offers distinct conformational sampling compared to the 3-rotatable-bond saturated analogs, enabling exploration of a broader torsional space while maintaining the cyclohexane ring's conformational constraint . The exocyclic double bond fixes the ester group in a well-defined geometric orientation (Z configuration) relative to the cyclohexane ring, providing a rigidified amino acid surrogate for incorporation into peptide turn mimetics . After Boc deprotection under mild acidic conditions (TFA/DCM), the resulting free amine can be coupled to peptide chains, while the methyl ester serves as a handle for subsequent hydrolysis to the carboxylic acid or transesterification to other esters.

Gabapentinoid Intermediate and Cyclohexane-Based Drug Scaffold Derivatization

Cyclohexylidene acetic acid derivatives serve as key intermediates in gabapentin and pregabalin analog synthesis, where the exocyclic double bond enables hydrogenation to the saturated cyclohexyl acetic acid pharmacophore . This compound provides a Boc-protected, 4-amino-functionalized entry point that avoids the need for late-stage amine protection, streamlining synthetic routes to 4-substituted gabapentinoids . The methyl ester's ambient storage stability (vs. refrigerated ethyl ester, which requires 2–8 °C) also simplifies multi-kilogram scale-up protocols where cold-chain storage infrastructure may be limiting [1].

Quote Request

Request a Quote for Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.